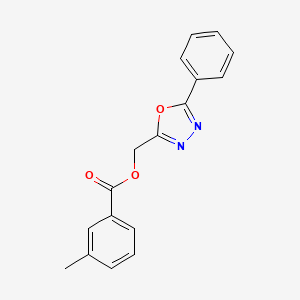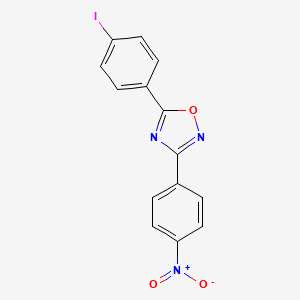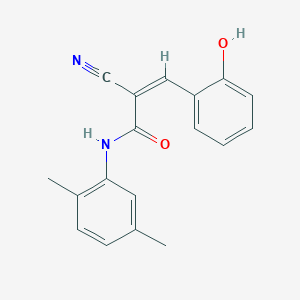![molecular formula C19H16N2O4 B5043718 5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid](/img/structure/B5043718.png)
5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the core structure: This involves the reaction of 2-methoxybenzoic acid with appropriate reagents to introduce the cyano and methylanilino groups.
Enone formation:
Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological effect.
Altering biochemical pathways: Affecting the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid
- 4-[[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]
Uniqueness
5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-3-6-15(7-4-12)21-18(22)14(11-20)9-13-5-8-17(25-2)16(10-13)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHEALXQAMLBQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B5043635.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B5043643.png)

![2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide](/img/structure/B5043656.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5043674.png)

![(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5043688.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitroaniline](/img/structure/B5043696.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5043704.png)
![N-(4-{[2-(2,2-dimethylpropanoyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B5043705.png)
![N-(3-{N-[(2,5-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5043724.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5043729.png)
![(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B5043733.png)

